molecular formula C7H12O2 B3058961 Methyl 2,2-dimethylcyclopropane-1-carboxylate CAS No. 932-58-1

Methyl 2,2-dimethylcyclopropane-1-carboxylate

Cat. No. B3058961
CAS RN: 932-58-1
M. Wt: 128.17 g/mol
InChI Key: QFTQPFAIVFBZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2,2-dimethylcyclopropane-1-carboxylate” is a chemical compound with the molecular formula C7H12O2 . It is also known by its IUPAC name, methyl 2,2-dimethylcyclopropanecarboxylate .


Molecular Structure Analysis

The molecular structure of “Methyl 2,2-dimethylcyclopropane-1-carboxylate” is based on a cyclopropane core, which is a ring of three carbon atoms. Two of these carbon atoms are further substituted with methyl groups, and the third carbon is connected to a carboxylate group .


Physical And Chemical Properties Analysis

“Methyl 2,2-dimethylcyclopropane-1-carboxylate” is a liquid at room temperature . Its molecular weight is 128.17 .

Scientific Research Applications

Mass Spectrometry Studies

Methyl 2,2-dimethylcyclopropane-1-carboxylate has been studied for its behavior under mass spectrometry. Research by Kolsaker, Kvarsnes, and Storesund (1986) on a related compound, 2-Methoxy-3,3-dimethylcyclopropane-1,1-carboxylate, revealed interesting insights into the randomization of methoxy groups in this class of compounds (Kolsaker, Kvarsnes, & Storesund, 1986).

Synthesis and Resolution

Chen Xin-zhi (2005) conducted research on the synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid, an important step in the production of Cilastatin. This study demonstrates an efficient synthesis and resolution method, highlighting the compound's significance in pharmaceutical manufacturing (Chen Xin-zhi, 2005).

Glycosyl Esters Synthesis

Tian Li (2009) focused on synthesizing glycosyl esters of cyclopropane carboxylic acid and 2,2-dimethylcyclopropane carboxylic acid. This research explored the preparation of new compounds with significant biological activity, emphasizing the potential of methyl 2,2-dimethylcyclopropane-1-carboxylate in biological applications (Tian Li, 2009).

Environmental Monitoring

A study by Arrebola et al. (1999) developed a method for detecting pyrethroid metabolites in human urine, including compounds structurally related to methyl 2,2-dimethylcyclopropane-1-carboxylate. This research is vital for monitoring environmental exposure to pyrethroids (Arrebola et al., 1999).

Enzymatic Production for Cilastatin

Chaojun Liu et al. (2013) investigated the enzymatic production of a key chiral intermediate for Cilastatin, utilizing microbial esterases for the hydrolytic resolution of methyl 2,2-dimethylcyclopropane carboxylate. This approach offers a new method for preparing important pharmaceutical intermediates (Chaojun Liu et al., 2013).

properties

IUPAC Name

methyl 2,2-dimethylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2)4-5(7)6(8)9-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTQPFAIVFBZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632003
Record name Methyl 2,2-dimethylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2-dimethylcyclopropane-1-carboxylate

CAS RN

932-58-1
Record name Methyl 2,2-dimethylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,2-dimethylcyclopropane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,2-dimethylcyclopropane-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2,2-dimethylcyclopropane-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2,2-dimethylcyclopropane-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 2,2-dimethylcyclopropane-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2,2-dimethylcyclopropane-1-carboxylate

Citations

For This Compound
1
Citations
NWK Chiu - 1967 - open.library.ubc.ca
Seven alkyl substituted methyl cyclopropanecarboxylates having an alkyl group on C-2 cis to the ester group have been found to rearrange thermally to their corresponding if,[formula …
Number of citations: 3 open.library.ubc.ca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.